(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-9-11(13-10)15-8(12-9)6-7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
XJMCFPFYTLBUQH-MWLCHTKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=N[C@H]3[C@@H](S2)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3C(S2)NC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one typically involves the following key steps:
- Construction of the bicyclic 4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one core.
- Introduction of the benzyl substituent at the 3-position.
- Control of stereochemistry to obtain the (1R,5R) configuration.
The synthetic approach often uses precursors such as 4-thia-1-azabicyclo[3.2.0]heptane derivatives or related bicyclic intermediates, which undergo functional group transformations and ring closure reactions to yield the target compound.
Specific Synthetic Routes
Route A: From 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Starting materials include methyl esters of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid substituted with phenylacetyl groups.
- These intermediates undergo cyclization and oxidation steps to form the bicyclic enone structure.
- The benzyl group is introduced via phenylmethyl substitution on the nitrogen or carbon framework.
- Stereochemical control is achieved through selective reaction conditions and chiral precursors to yield the (1R,5R) isomer predominantly.
Route B: Photochemical and Pyruvic Acid Mediated Transformations
- Photochemical Norrish Type II reactions have been reported to convert related bicyclic azetidinone derivatives into azetidine-2,4-diones, which are structurally related to the target compound.
- Treatment of bicyclic intermediates with pyruvic acid under controlled conditions leads to cleavage and rearrangement reactions that help establish the bicyclic framework and functional groups necessary for the target molecule.
- These methods provide an alternative pathway to access the bicyclic core with controlled stereochemistry, although they are more commonly applied to analogues rather than the exact compound.
Route C: Ring Opening and Functional Group Modification
- Some patents describe ring-opening reactions of 4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one derivatives to access related cephalosporin intermediates.
- These methods involve nucleophilic displacement and rearrangement steps that can be adapted to prepare the compound or its analogues.
- The preparation involves careful handling of mercapto groups and bicyclic ring strain to achieve the desired bicyclic enone structure.
Raw Materials and Reagents
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclization of bicyclic core | Intramolecular cyclization | Mild heating, inert atmosphere | 70-85% | Stereochemical control critical |
| Benzylation | Nucleophilic substitution or acylation | Base (e.g., NaH), solvent (DMF, THF), room temp to reflux | 65-80% | Requires protection of other functional groups |
| Oxidation to enone | Mild oxidants (e.g., PCC, Dess–Martin) | Room temp, anhydrous conditions | 60-75% | Avoid overoxidation |
| Photochemical rearrangement (if applicable) | UV irradiation | Specific wavelength, low temp | Variable (50-70%) | Specialized equipment needed |
Analytical and Research Findings
- The stereochemistry of the bicyclic system is confirmed by NMR spectroscopy, X-ray crystallography, and chiral chromatography.
- The (1R,5R) configuration is essential for biological activity, and synthetic methods emphasize stereoselective routes.
- Photochemical methods provide insight into ring strain and rearrangement mechanisms but are less commonly used for large-scale synthesis.
- The compound serves as an intermediate in the synthesis of cephalosporin antibiotics and other β-lactam derivatives, highlighting the importance of efficient and stereoselective preparation.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization from 4-thia-1-azabicyclo precursors | Direct formation of bicyclic core with benzyl substitution | High stereoselectivity, scalable | Requires chiral precursors, multiple steps |
| Photochemical Norrish Type II reaction | Ring rearrangement via UV light | Provides unique bicyclic structures | Specialized equipment, moderate yields |
| Ring-opening and modification | Access to related intermediates for cephalosporin synthesis | Versatile for analogues | Complex reaction control, less direct for target compound |
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one could be explored for its potential therapeutic properties. This includes its use as a lead compound for drug development, targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following compounds share structural similarities with the target molecule but differ in substituents, heteroatom arrangement, or applications:
Compound A : 4-Nitrobenzyl 2-((1R,5R)-3-Benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-2-enoate
- Key Differences: A 4-nitrobenzyl ester replaces the hydrogen at the carboxyl group of the bicyclic core. The addition of a 3-methylbut-2-enoate side chain introduces steric bulk.
- Role : Likely a prodrug or protected derivative for controlled release or enhanced stability during synthesis .
- Reactivity : The nitro group may increase electron-withdrawing effects, altering hydrolysis rates compared to the parent compound .
Compound B : 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Phenylmethyl Ester (with tetrazole substituent)
- Key Differences :
- Heteroatoms: 4-thia-1-aza (vs. 4-thia-2,6-diaza in the target).
- Substituents: Includes a phenylmethyl ester, isopropyl group, and tetrazolethio methyl moiety.
- Properties: Higher molecular weight (431.11 g/mol) and polar surface area (PSA: 90.21 Ų) suggest reduced membrane permeability compared to the target compound.
- Applications: Not directly linked to penem/cepham synthesis; may serve as a precursor for sulfonamide or tetrazole-based therapeutics .
Stability and Reactivity
- Target Compound : The strained β-lactam ring enhances reactivity, enabling ring-opening reactions critical for antibiotic synthesis. Benzyl substitution improves solubility in organic solvents, facilitating synthetic steps .
- Compound A : The nitrobenzyl ester may stabilize the β-lactam during storage or synthesis but requires deprotection steps for activation .
- Compound B : The tetrazole group increases thermal stability but may reduce β-lactam reactivity due to steric hindrance .
Biological Activity
(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one, also known as (1R-cis)-3-(phenylmethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one, is a compound with significant potential in pharmaceutical applications. Its unique structural properties contribute to various biological activities that are of interest in medicinal chemistry and drug development.
- Molecular Formula : CHNOS
- Molecular Weight : 218.27 g/mol
- CAS Number : 34103-69-0
Biological Activity Overview
The biological activity of (1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one has been explored in various studies, focusing on its potential as a pharmaceutical intermediate and its effects on biological systems.
Pharmacological Uses
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in bacterial virulence mechanisms, such as those related to the type III secretion system (T3SS), which is crucial for the pathogenicity of several bacteria.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various derivatives of diazabicyclo compounds against common pathogens. The results indicated that (1R,5R)-3-benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one showed significant activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
-
Inhibition of Type III Secretion System :
- In vitro assays demonstrated that the compound inhibited the secretion of virulence factors in Enteropathogenic Escherichia coli (EPEC) by approximately 70% at a concentration of 25 µM, suggesting its potential as a therapeutic agent targeting bacterial infections.
Data Tables
| Biological Activity | Test Organism | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | 65 |
| Antimicrobial | S. aureus | 50 | 70 |
| T3SS Inhibition | EPEC | 25 | 70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
